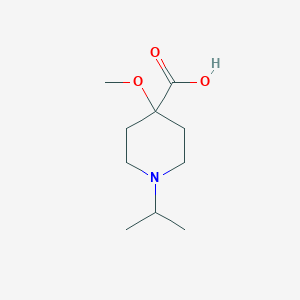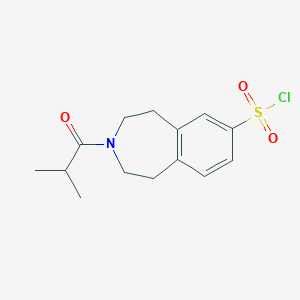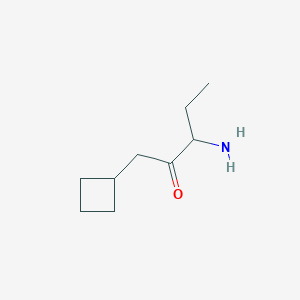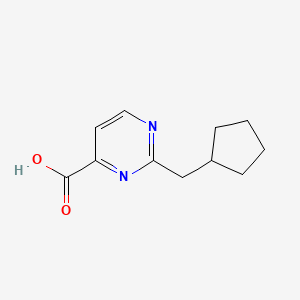![molecular formula C16H22BrNO B13187934 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both furan and pyridine rings, with additional functional groups such as a benzyl group and a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through a series of condensation reactions.
Functional Group Modifications: The benzyl and bromomethyl groups are introduced through substitution reactions, often using reagents like benzyl bromide and N-bromosuccinimide (NBS) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzyl Bromide: Used for introducing the benzyl group.
Catalysts: Various catalysts such as palladium or platinum may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzyl-3a-(chloromethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-Benzyl-3a-(hydroxymethyl)-2-methyl-octahydrofuro[3,2-c]pyridine: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxy- counterparts. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .
Eigenschaften
Molekularformel |
C16H22BrNO |
|---|---|
Molekulargewicht |
324.26 g/mol |
IUPAC-Name |
5-benzyl-3a-(bromomethyl)-2-methyl-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C16H22BrNO/c1-13-9-16(11-17)12-18(8-7-15(16)19-13)10-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 |
InChI-Schlüssel |
WWLGXDWHVFXAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(CN(CCC2O1)CC3=CC=CC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)



![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)







